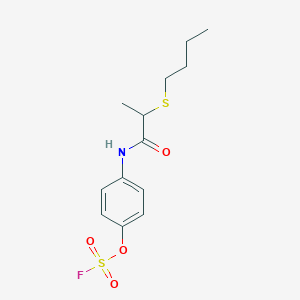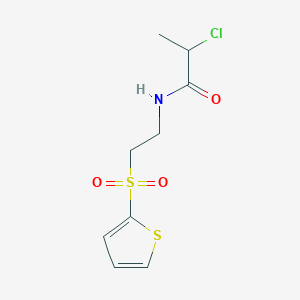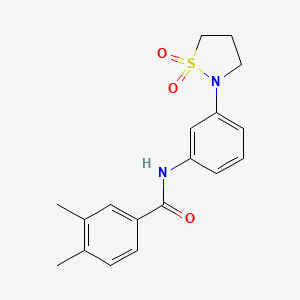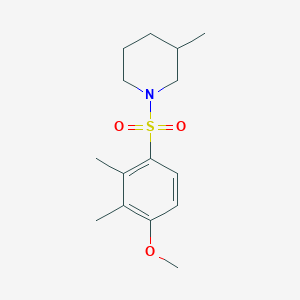
1-(2-Butylsulfanylpropanoylamino)-4-fluorosulfonyloxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Butylsulfanylpropanoylamino)-4-fluorosulfonyloxybenzene, also known as BSAF, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(2-Butylsulfanylpropanoylamino)-4-fluorosulfonyloxybenzene is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in cancer cell growth and proliferation. This compound may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anti-tumor activity, this compound has been found to have anti-inflammatory and analgesic effects. This compound has also been shown to inhibit the growth of bacteria and fungi.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2-Butylsulfanylpropanoylamino)-4-fluorosulfonyloxybenzene in lab experiments is its high potency and selectivity for cancer cells. However, this compound is also highly toxic and can cause damage to healthy cells. This makes it difficult to determine the optimal dosage for therapeutic use.
Future Directions
There are several future directions for research on 1-(2-Butylsulfanylpropanoylamino)-4-fluorosulfonyloxybenzene. One area of focus is the development of more selective and less toxic derivatives of this compound for use in cancer treatment. Another area of research is the investigation of the potential use of this compound as an anti-inflammatory and analgesic agent. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on healthy cells.
In conclusion, this compound is a chemical compound that has shown promising potential in scientific research for its therapeutic applications, particularly in the treatment of cancer. While there are advantages and limitations to its use in lab experiments, there are several future directions for research on this compound that may lead to the development of more effective and less toxic treatments for cancer and other diseases.
Synthesis Methods
The synthesis of 1-(2-Butylsulfanylpropanoylamino)-4-fluorosulfonyloxybenzene involves the reaction of 4-fluorobenzenesulfonyl chloride with N-(2-butylsulfanyl)propanamide in the presence of a base such as triethylamine. The resulting product is then purified using chromatography techniques.
Scientific Research Applications
1-(2-Butylsulfanylpropanoylamino)-4-fluorosulfonyloxybenzene has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. Research has shown that this compound has anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. This compound is also being investigated for its potential use as an anti-inflammatory and analgesic agent.
properties
IUPAC Name |
1-(2-butylsulfanylpropanoylamino)-4-fluorosulfonyloxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO4S2/c1-3-4-9-20-10(2)13(16)15-11-5-7-12(8-6-11)19-21(14,17)18/h5-8,10H,3-4,9H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZAHSHYSMCQRBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC(C)C(=O)NC1=CC=C(C=C1)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,6-dimethyl-7-[2-(pyridin-2-yl)ethyl]-1H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B2588451.png)
![N-(tetrahydro-2H-pyran-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B2588453.png)
![5-[1-(3-Chloro-4-fluorobenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2588454.png)

![3-(cyclopentanecarboxamido)-N-(4-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2588459.png)

![5-chloro-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide](/img/structure/B2588461.png)




![7-(4-Bromophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2588472.png)